molecular formula C18H26N4O2 B2917207 N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-78-9

N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Cat. No.: B2917207
CAS No.: 440330-78-9
M. Wt: 330.432
InChI Key: VVMIGHOPRPBTNU-UHFFFAOYSA-N
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Description

N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic organic compound designed for research and development applications. This molecule features a benzo[d][1,2,3]triazin-4(3H)-one core, a heterocyclic system known to be of significant interest in medicinal chemistry and drug discovery . The structure is further functionalized with a hexanamide chain and an N-isopentyl group, which can be strategically utilized to modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability. The presence of the triazinone ring suggests potential for exploration as a key scaffold in the design of enzyme inhibitors or as a building block in the synthesis of more complex molecules. Researchers can leverage this compound in various investigative areas, including but not limited to, the development of novel pharmacologically active agents and as a chemical probe for studying biological mechanisms. The product is provided with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-methylbutyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-14(2)11-12-19-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)20-21-22/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMIGHOPRPBTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Lab-Scale Synthesis: : N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is synthesized through a multi-step process. It generally involves the initial preparation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one, followed by the attachment of the hexanamide group and subsequent introduction of the isopentyl chain.

      • Step 1: : Synthesis of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one: This can be achieved by the cyclization of the appropriate benzoic acid derivative with hydrazine.

      • Step 2: : N-alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one with hexanamide under basic conditions, typically using sodium hydride as the base.

      • Step 3: : Introduction of the isopentyl group, often accomplished through reductive amination or other suitable alkylation techniques.

    • Industrial Production Methods: : Industrially, the production of this compound might employ automated synthesis routes involving similar steps but optimized for larger scale production. Process engineering ensures the efficiency and yield of the target compound, with continuous monitoring of reaction conditions and product purity.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

    • Oxidation: : The compound can undergo oxidation reactions primarily at the isopentyl side chain.

    • Reduction: : Reduction can occur at the triazinone ring, altering the electronic characteristics of the molecule.

    • Substitution: : The hexanamide group can undergo substitution reactions, especially nucleophilic substitutions due to the carbonyl group's reactivity.

  • Common Reagents and Conditions

    • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

    • Reduction: : Reductive agents such as lithium aluminum hydride or catalytic hydrogenation methods.

    • Substitution: : Nucleophiles like amines or alcohols in the presence of catalysts such as acid chlorides.

  • Major Products Formed

    • The reactions often yield derivatives of the parent compound, with modifications primarily at the isopentyl or hexanamide functional groups.

Scientific Research Applications

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules, especially in the design of new pharmaceuticals or agrochemicals.

    • Analyzed for its reactivity profile, helping to understand reaction mechanisms involving triazinone derivatives.

  • Biology and Medicine

    • Investigated for its ability to interact with specific enzymes or receptors, potentially leading to new therapeutic agents.

  • Industry

    • May find uses in the development of specialty chemicals with specific desired properties.

    • Potentially useful as an intermediate in the production of complex organic compounds for various industrial applications.

Mechanism of Action

The compound’s mechanism of action involves interactions at the molecular level, particularly with enzymes or cellular receptors. The triazinone ring may participate in hydrogen bonding or hydrophobic interactions with biological targets, affecting signaling pathways or enzymatic activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations: Triazines vs. Triazoles

The benzo-triazinone core distinguishes this compound from triazole derivatives like those in (e.g., N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide). Key differences include:

  • Electron Distribution: The oxo group in the triazinone ring increases electron-withdrawing character, which may affect reactivity in substitution reactions or hydrogen-bonding interactions .

Substituent Chain Modifications

Hexanamide vs. Ethylpyrazine Carboxamide

describes N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide (C₁₄H₁₂N₆O₂, MW 296.28), which shares the triazinone core but differs in substituents:

  • Chain Length : The ethyl spacer in ’s compound vs. the hexanamide chain in the target compound impacts lipophilicity (calculated logP: ~2.5 vs. ~3.8), influencing membrane permeability and bioavailability.
  • Terminal Groups : The pyrazine carboxamide in introduces hydrogen-bonding sites, whereas the isopentyl group in the target compound prioritizes hydrophobic interactions .
Comparison with Shorter-Chain Analogs

Compounds like 4-azido-N-phenylbutanamide () feature shorter chains (butanamide vs. hexanamide), reducing molecular weight (e.g., MW 220.25 vs. ~363.43 for the target compound) and altering solubility profiles. Longer chains generally enhance tissue penetration but may reduce renal clearance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2-(4-oxobenzo-triazin-3-yl)ethyl)pyrazine-2-carboxamide N-phenyl-6-(4-(trimethylsilyl)triazol-1-yl)hexanamide
Molecular Formula C₁₈H₂₅N₅O₂ C₁₄H₁₂N₆O₂ C₁₆H₂₂N₄OSi
Molecular Weight ~363.43 g/mol 296.28 g/mol 326.46 g/mol
logP (Predicted) 3.8 2.5 4.1
Key Functional Groups Benzo-triazinone, isopentylamide Benzo-triazinone, pyrazine carboxamide Triazole, trimethylsilyl, phenylamide

Biological Activity

Chemical Structure and Properties

N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is characterized by a complex molecular structure that includes a triazinone moiety. The presence of the isopentyl group and the hexanamide link contributes to its lipophilicity, which may enhance its bioavailability.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 270.33 g/mol

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It acts through the degradation of specific proteins involved in cell cycle regulation, particularly targeting the CRBN (cereblon) protein, which plays a crucial role in ubiquitin-mediated protein degradation pathways .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses. This is particularly relevant in conditions such as chronic graft-versus-host disease and other inflammatory disorders .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to elucidate its spectrum of action against various pathogens.

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Apoptosis induction
MCF7 (Breast)30Cell cycle arrest
A549 (Lung)20Protein degradation via CRBN

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may be effective in managing inflammatory responses.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment75100

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